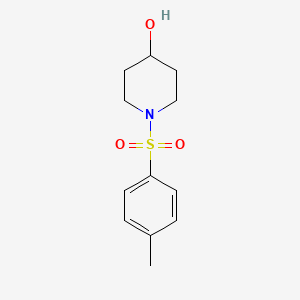

1-Tosylpiperidin-4-ol

Description

1-Tosylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in forming complex architectures through functional group transformations.

A notable synthesis route for this compound derivatives involves nickel-catalyzed Kumada cross-coupling reactions. For example, 2-(naphthalen-2-yl)-1-tosylpiperidin-4-ol (Compound 36) was synthesized using 2-benzofurancarboxaldehyde and homoallylic sulfonamide under trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) conditions. The reaction yielded 22% of the product with a 5:1 diastereomeric ratio (trans:cis), as confirmed by ¹H NMR analysis .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUGYBUVPMOLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Tosylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the tosylation of piperidine-4-ol. The reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Tosylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).

Detosylation: The tosyl group can be removed using reagents like sodium amalgam or sodium in liquid ammonia, yielding the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields the corresponding ketone, while reduction yields the amine .

Scientific Research Applications

Scientific Research Applications

1-Tosylpiperidin-4-ol has been utilized in several key areas of scientific research:

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

- Antitumor Agents : The compound is involved in optimizing scaffolds for antitumor activity, particularly through modifications that enhance efficacy against specific cancer types .

- Kinase Inhibitors : It is used to develop inhibitors targeting various kinases, including CaMKII, VEGFR, and FGFR. These inhibitors are critical in cancer therapy and other diseases involving dysregulated kinase activity .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. Its tosyl group enhances reactivity, allowing for various substitution reactions that lead to the formation of more complex structures. This property is particularly useful in creating new compounds with targeted biological activities.

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

- σ1 Receptor Modulation : Certain derivatives have shown potential as σ1 receptor ligands, impacting cell proliferation in cancer models such as non-small cell lung cancer (A427) and prostate cancer (DU145) cell lines. For instance, a study reported that modifications to the piperidine structure resulted in compounds with enhanced σ1 receptor affinity and antiproliferative effects .

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Antitumor Activity

In a study focusing on non-small cell lung cancer cells (A427), derivatives of this compound were synthesized and evaluated for their cytotoxic effects. The results indicated that specific modifications led to significant reductions in cell proliferation, with IC50 values demonstrating potent activity comparable to established σ1 receptor antagonists .

Case Study 2: Kinase Inhibitor Development

Research aimed at developing selective inhibitors for CaMKII involved using this compound as a starting material. The synthesized inhibitors showed promising results in preclinical models, indicating their potential utility in treating conditions associated with aberrant kinase signaling pathways .

Mechanism of Action

The mechanism of action of 1-Tosylpiperidin-4-ol depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tosyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidin-4-ol derivatives arises from substitutions at the 1- and 4-positions. Below is a detailed comparison of 1-Tosylpiperidin-4-ol with analogous compounds:

Key Observations:

Synthetic Efficiency: this compound derivatives (e.g., Compound 36) exhibit moderate yields (22%) compared to 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, which achieves high purity (94.75%) under optimized HPLC-monitored conditions . The diastereoselectivity of this compound (5:1 trans:cis) underscores the influence of steric and electronic factors in cross-coupling reactions .

Structural Diversity :

- Halogenation : Chlorine or bromine substitutions (e.g., 1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol) enhance electrophilicity, making these compounds suitable for nucleophilic aromatic substitution .

- Heterocyclic Modifications : Thiophene (Compound ) and pyrimidine (Compounds ) substituents introduce π-π stacking capabilities, relevant in drug-receptor interactions.

Functional Group Impact :

- Tosyl groups improve solubility in organic solvents and act as protective groups for amines .

- Nitro groups (e.g., 1-(5-nitropyridin-2-yl)piperidin-4-ol) increase oxidative stability but may require reduction for further functionalization .

Applications :

- This compound derivatives are pivotal in synthesizing kinase inhibitors and antimicrobial agents.

- Compounds like 1-(5-bromo-2-chloropyrimidin-4-yl)piperidin-4-ol are intermediates in antiviral drug development .

Biological Activity

1-Tosylpiperidin-4-ol is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a tosyl group at the nitrogen and a hydroxyl group at the fourth carbon. The synthesis typically involves the reaction of piperidin-4-one with tosyl chloride in the presence of a base, yielding high purity and yield as demonstrated in various studies .

Biological Activities

This compound exhibits a range of biological activities, primarily through its interaction with sigma receptors, which are implicated in various physiological processes.

Sigma Receptor Modulation

Research indicates that this compound acts as a sigma receptor ligand. In vitro studies have shown that it inhibits cell proliferation in non-small cell lung cancer (NSCLC) cell lines (e.g., A427) with an IC50 value of approximately 17 µM. This inhibition is comparable to that observed with established sigma receptor antagonists such as haloperidol .

Table 1: Inhibition of Cell Proliferation by this compound and Reference Compounds

| Compound | Sigma Affinity (Ki ± SEM) [nM] | IC50 (Inhibition of Cell Confluency ± SD) [µM] |

|---|---|---|

| This compound | 165 | 17 ± 2 |

| Haloperidol | 6.6 | 16 ± 3 |

| (+)-Pentazocine | 5.4 | No effect |

The data indicate that this compound has a moderate affinity for sigma receptors, suggesting its potential as a therapeutic agent in cancer treatment by targeting these receptors .

Antidiabetic Properties

In addition to its anticancer effects, this compound has been studied for its role in glucose metabolism. In vitro assays using 3T3-L1 adipocytes demonstrated that this compound can stimulate adipocyte differentiation and enhance glucose uptake, potentially serving as a lead compound for developing antidiabetic medications .

Case Study 1: Anticancer Activity

A study investigated the effects of various piperidine derivatives, including this compound, on DU145 prostate cancer cells. The results showed significant growth inhibition at concentrations ranging from 2.5 to 10 µM over a period of 72 hours. The mechanism was attributed to sigma receptor antagonism, which plays a role in modulating cell growth and apoptosis pathways .

Case Study 2: Metabolic Effects

Another research effort focused on the metabolic effects of this compound in cultured adipocytes. The compound was found to increase intracellular triglyceride levels significantly compared to controls, indicating its potential role in lipid metabolism and obesity management .

The biological activity of this compound can be attributed to several mechanisms:

- Sigma Receptor Interaction : By binding to sigma receptors, it modulates signaling pathways involved in cell proliferation and apoptosis.

- Regulation of Metabolic Pathways : It influences glucose uptake and lipid metabolism through interactions with cellular signaling cascades.

- Oxidative Stress Modulation : Some studies suggest that it may have antioxidant properties, contributing to its protective effects against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.